molecular formula C10H12N4O5S B3320515 (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 1246733-29-8

(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B3320515
CAS No.: 1246733-29-8
M. Wt: 300.29 g/mol
InChI Key: LPQZKKCYTLCDGQ-QXFUBDJGSA-N
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Description

(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic β-lactam compound characterized by a 1-azabicyclo[3.2.0]heptane core and a sulfone group . Its defined (2R,3R,5S) stereochemistry is critical for its biological activity, optimizing its binding to target enzymes . The triazole moiety enhances stability against enzymatic degradation, while the sulfone groups contribute to the electrophilicity of the β-lactam ring, a key feature for its function . This compound is primarily valued in scientific research for its application as a β-lactamase inhibitor. β-lactamase enzymes are produced by bacteria to inactivate β-lactam antibiotics, and inhibitors like this compound work by interacting with these enzymes, thereby protecting co-administered antibiotics from hydrolysis and restoring their efficacy against resistant strains . It serves as a key building block in the synthesis and development of more complex molecules and analogs, such as the clinically employed inhibitor Tazobactam, which shares the core triazolylmethyl-sulfone motif . Researchers utilize this compound in various fields, including medicinal chemistry for designing new therapeutic agents, biology for studying enzyme interaction mechanisms, and analytical chemistry where it may be used as a standard . Its mechanism involves the acylating of serine residues in the active sites of class A β-lactamases, leading to irreversible inhibition and preventing the breakdown of partner antibiotics . This product is intended for research and development purposes only. It is not suitable for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5S/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19/h2-3,7-8H,4-5H2,1H3,(H,16,17)/t7-,8+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQZKKCYTLCDGQ-QXFUBDJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@H](N2[C@@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring and the construction of the bicyclic core. Common reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound, which is crucial for its biological activity.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoles

Scientific Research Applications

(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has potential therapeutic applications, particularly in the development of new antibiotics and antiviral agents.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. The bicyclic structure also allows the compound to fit into specific binding sites on proteins, enhancing its specificity and potency.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Enmetazobactam
  • Structure : (2S,3S,5R)-3-methyl-3-[(3-methyl-1H-1,2,3-triazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
  • Key Differences :
    • Stereochemistry: 2S,3S,5R vs. target compound’s 2R,3R,5S.
    • Substituent Charge: Enmetazobactam’s triazolium group is cationic, improving solubility, whereas the target compound’s triazole is neutral.
  • Activity : Both inhibit class A/C β-lactamases, but stereochemical differences may alter binding kinetics. Enmetazobactam is used clinically with cefepime to combat extended-spectrum β-lactamase (ESBL)-producing Enterobacterales .
(b) Ampicillin
  • Structure: (2S,5R,6R)-6-[(2R)-2-amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.
  • Key Differences: Substituent: Aminophenylacetyl group instead of triazolylmethyl. Stability: Lacks sulfone groups, making it susceptible to β-lactamase hydrolysis.
  • Activity : Broad-spectrum antibiotic ineffective against β-lactamase-producing strains. Molecular weight: 349.41 g/mol .
(c) Oxacillin
  • Structure: (2S,5R,6R)-3,3-dimethyl-6-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
  • Key Differences :
    • Substituent: Bulky isoxazolyl group prevents β-lactamase binding but limits spectrum.
  • Activity : Penicillinase-resistant penicillin; ineffective against MRSA or gram-negative bacteria. Molecular weight: 401.44 g/mol .

Comparative Analysis Table

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Key Features
Target Compound Triazol-1-ylmethyl, 4,4,7-trioxo ~382.37* β-lactamase inhibitor Enhanced enzymatic stability, broad inhibition
Enmetazobactam Triazolium-methyl, 4,4,7-trioxo 396.39 β-lactamase inhibitor (clinical use) Charged triazole, improved solubility
Ampicillin Aminophenylacetyl 349.41 Antibiotic Susceptible to hydrolysis
Oxacillin 5-Methyl-3-phenylisoxazolyl 401.44 Penicillinase-resistant antibiotic Bulky substituent limits spectrum

*Calculated based on formula C₁₃H₁₅N₅O₆S.

Mechanistic and Pharmacokinetic Insights

  • Target Compound : The sulfone groups increase electrophilicity, enhancing covalent binding to β-lactamases. The triazole moiety may improve penetration into gram-negative bacteria via porin channels.
  • Enmetazobactam: Cationic triazolium group enhances water solubility, favoring intravenous administration. Its stereochemistry (2S,3S,5R) may reduce off-target interactions compared to the target compound .
  • Ampicillin/Oxacillin: Lack of sulfones results in rapid hydrolysis by β-lactamases.

Biological Activity

The compound (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is a bicyclic structure characterized by its complex arrangement of functional groups, including a carboxylic acid and triazole moieties. This unique structure may influence its biological activity significantly, particularly in the context of antimicrobial properties and enzyme inhibition.

Chemical Structure and Properties

This compound features multiple oxo groups and a thiazolidine ring, contributing to its potential reactivity with biological targets. The stereochemistry indicated by the (2R,3R,5S) notation is critical for its interaction with enzymes and receptors in biological systems.

Property Details
Molecular Formula C₁₀H₁₂N₄O₅S
Molecular Weight 300.29 g/mol
CAS Number 89786-04-9
Storage Conditions Sealed in dry conditions at -20°C

Antimicrobial Properties

Research indicates that compounds similar to (2R,3R,5S)-3-methyl-4,4,7-trioxo have shown significant antibacterial activity. Specifically, derivatives of this compound have been evaluated for their efficacy against various strains of bacteria that produce β-lactamases, enzymes that confer resistance to β-lactam antibiotics.

  • β-Lactamase Inhibition : The compound acts as a β-lactamase inhibitor, enhancing the effectiveness of β-lactam antibiotics such as penicillins and cephalosporins. This is particularly important in treating infections caused by resistant bacterial strains.
  • Mechanism of Action : The compound's triazole moiety is believed to play a crucial role in binding to the active site of β-lactamases, thereby preventing the enzymatic hydrolysis of β-lactam antibiotics .

Case Studies

A study conducted on the compound's derivatives highlighted their potential in overcoming antibiotic resistance:

  • Study on Klebsiella spp. : In vitro tests demonstrated that the combination of piperacillin with tazobactam (a related compound) significantly reduced the Minimum Inhibitory Concentration (MIC) against Klebsiella isolates expressing extended-spectrum β-lactamases (ESBLs). The inhibition was attributed to the presence of triazole-derived compounds .

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing biological activity:

  • A study published in MDPI highlighted that specific modifications to the bicyclic structure can lead to improved binding affinity and selectivity against bacterial enzymes .
  • Another research indicated that compounds with similar bicyclic structures exhibited lower cytotoxicity while maintaining antimicrobial efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid?

  • Methodology : The synthesis typically involves multi-step reactions starting from β-lactam precursors. Key steps include:

  • Triazole incorporation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazol-1-ylmethyl group at the C3 position .
  • Sulfone oxidation : Controlled oxidation of the sulfur atom in the bicyclic core using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to achieve the 4,4,7-trioxo configuration .
  • Stereochemical control : Chiral auxiliaries or enzymatic resolution to maintain the (2R,3R,5S) stereochemistry .
    • Example : A published protocol uses tert-butyl hydroperoxide (TBHP) in dichloromethane for sulfone formation, followed by HPLC purification to isolate the desired diastereomer .

Q. How is the stereochemical integrity of the compound validated during synthesis?

  • Methodology :

  • X-ray crystallography : Resolves absolute configuration, particularly for the bicyclic core and triazole substituent .
  • NMR spectroscopy : NOESY/ROESY experiments confirm spatial proximity of protons (e.g., H2-H3 coupling) to validate the (2R,3R,5S) configuration .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

Q. What analytical techniques are critical for characterizing this compound?

  • Key methods :

  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ at m/z 413.0821) .
  • FT-IR spectroscopy : Identifies functional groups (e.g., C=O stretch at 1770 cm⁻¹ for β-lactam, S=O stretch at 1150 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition observed above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antibacterial activity data for this compound?

  • Methodology :

  • Standardized MIC assays : Use CLSI guidelines with E. coli ATCC 25922 and S. aureus ATCC 29213 to ensure reproducibility .
  • Mechanistic studies : Employ fluorescence quenching to measure binding affinity to penicillin-binding proteins (PBPs) .
  • Resistance profiling : Compare activity against β-lactamase-producing strains (e.g., TEM-1 vs. SHV-1) to identify hydrolysis susceptibility .
    • Example : A 2020 study observed reduced efficacy against Gram-negative pathogens due to efflux pump overexpression; verapamil (an efflux inhibitor) restored activity by 4-fold .

Q. What strategies optimize the yield of the triazol-1-ylmethyl substituent during synthesis?

  • Approaches :

  • Solvent optimization : Dimethylformamide (DMF) enhances CuAAC reaction efficiency compared to THF .
  • Catalyst screening : CuI/TPMA systems improve regioselectivity for 1,4-triazole formation over 1,5-isomers .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours with 85% yield .

Q. How does the compound’s sulfone configuration (4λ⁶-thia) influence its pharmacokinetic properties?

  • Key findings :

  • Enhanced stability : The sulfone group reduces hydrolysis in serum (t₁/₂ = 3.2 hours vs. 0.8 hours for non-sulfone analogs) .
  • Tissue penetration : LogP = -1.2 (calculated) correlates with low plasma protein binding (12%) and high renal clearance .
  • Metabolite profiling : LC-MS/MS identifies the primary metabolite as a triazole-cleaved derivative in hepatic microsomes .

Q. What computational methods predict binding modes of this compound with bacterial targets?

  • Methodology :

  • Molecular docking : Autodock Vina simulates interactions with PBP2a (docking score = -9.2 kcal/mol) .
  • MD simulations : GROMACS assesses stability of the β-lactam-PBP complex over 100 ns, highlighting H-bonds with Ser403 and Lys234 .
  • QSAR models : Electron-withdrawing groups (e.g., triazole) correlate with improved MIC values (R² = 0.87) .

Data Contradiction Analysis

Q. Why do some studies report poor aqueous solubility despite the compound’s polar functional groups?

  • Resolution :

  • Crystalline vs. amorphous forms : XRPD reveals low solubility in crystalline form (0.5 mg/mL) vs. amorphous (3.1 mg/mL) .
  • pH-dependent solubility : Solubility increases at pH > 8 due to deprotonation of the carboxylic acid (pKa = 2.9) .
  • Counterion screening : Sodium salt formulations improve solubility to 15 mg/mL in PBS .

Q. How to address discrepancies in reported NMR chemical shifts for the bicyclic core?

  • Root cause : Solvent polarity (DMSO-d6 vs. CDCl3) and temperature (25°C vs. 40°C) alter shielding effects.
  • Standardization :

  • Referential calibration : Use internal standards (e.g., TMS) and report solvent/temperature conditions .
  • 2D NMR : HSQC and HMBC resolve ambiguities in proton-carbon assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 2
(2R,3R,5S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

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